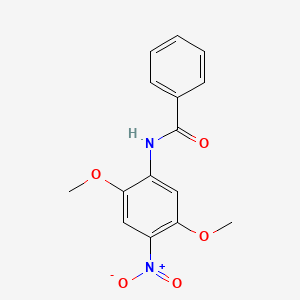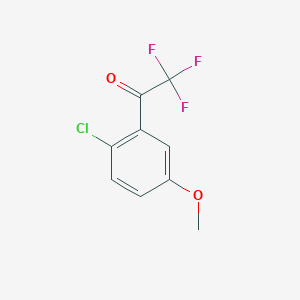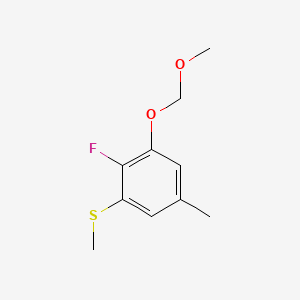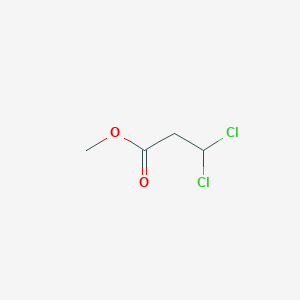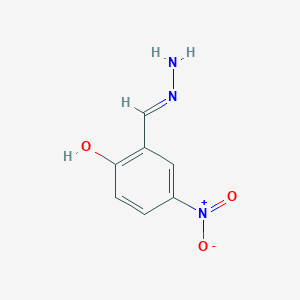![molecular formula H6N6Sb4 B14760995 Tricyclo[3.3.1.1~3,7~]tetrastibazane CAS No. 330-21-2](/img/structure/B14760995.png)
Tricyclo[3.3.1.1~3,7~]tetrastibazane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[3.3.1.1~3,7~]tetrastibazane: is a complex organometallic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.3.1.1~3,7~]tetrastibazane typically involves multi-step processes. One common method includes the reaction of antimony trichloride with a suitable organic ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high-quality production.
化学反应分析
Types of Reactions: Tricyclo[3.3.1.1~3,7~]tetrastibazane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The antimony atoms in the compound can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony oxides, while substitution reactions can produce various organoantimony compounds.
科学研究应用
Chemistry: Tricyclo[3.3.1.1~3,7~]tetrastibazane is used as a precursor in the synthesis of other complex organometallic compounds. Its unique structure makes it a valuable compound for studying coordination chemistry and reaction mechanisms.
Biology and Medicine: In biological research, the compound’s antimony content is of interest due to its potential use in developing antimony-based drugs. These drugs are being explored for their therapeutic properties, including anti-parasitic and anti-cancer activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as catalysts and semiconductors. Its unique properties make it suitable for applications requiring high stability and reactivity.
作用机制
The mechanism by which Tricyclo[3.3.1.1~3,7~]tetrastibazane exerts its effects involves its interaction with molecular targets, such as enzymes and cellular receptors. The antimony atoms in the compound can form coordination complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
相似化合物的比较
Tricyclo[3.3.1.1~3,7~]tetraarsathiane: This compound contains arsenic instead of antimony and exhibits similar structural properties.
Tricyclo[4.3.1.03,7]decane: Known as isotwistane, this compound has a similar tricyclic framework but lacks the metal atoms present in Tricyclo[3.3.1.1~3,7~]tetrastibazane.
Uniqueness: this compound is unique due to its antimony content, which imparts distinct chemical reactivity and potential applications not found in its arsenic or non-metal counterparts. Its ability to form stable coordination complexes with various ligands makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
330-21-2 |
|---|---|
分子式 |
H6N6Sb4 |
分子量 |
577.13 g/mol |
IUPAC 名称 |
2,4,6,8,9,10-hexaza-1,3,5,7-tetrastibatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/6HN.4Sb/h6*1H;;;; |
InChI 键 |
OUBPNEMEMUGCEL-UHFFFAOYSA-N |
规范 SMILES |
N1[Sb]2N[Sb]3N[Sb]1N[Sb](N2)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
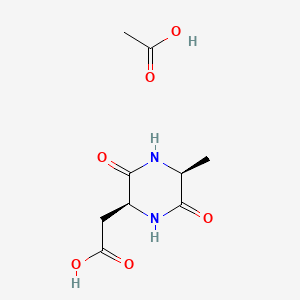
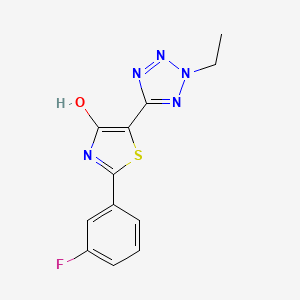

![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
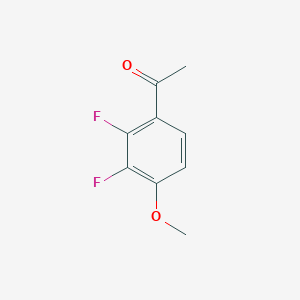
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
